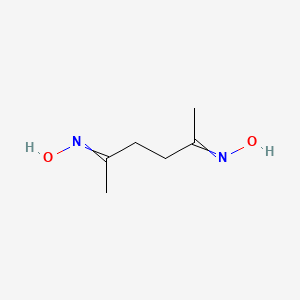

Acetonylacetone dioxime

Description

Contextualization within Oxime Chemistry and γ-Diketone Derivatives

Oxime chemistry is a significant branch of organic chemistry focusing on compounds with the general formula RR'C=N-OH. wikipedia.org These compounds are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org Depending on the starting carbonyl compound, the product is either an aldoxime (from an aldehyde) or a ketoxime (from a ketone). Oximes are crystalline solids and are instrumental in the purification and characterization of carbonyl compounds. wikipedia.org

The precursor to acetonylacetone dioxime is hexane-2,5-dione, commonly known as acetonylacetone. wikipedia.orgnih.gov This compound is an aliphatic diketone, meaning it possesses two ketone functional groups. wikipedia.org Specifically, it is a γ-diketone (or 1,4-diketone), as the carbonyl groups are located at the second and fifth positions of the hexane (B92381) chain, separated by two methylene (B1212753) carbons. chemicalbook.com This structure is distinct from the more widely known β-diketones, such as acetylacetone (B45752) (pentane-2,4-dione), where the carbonyls are in a 1,3-relationship. wikipedia.org The reaction of hexane-2,5-dione with hydroxylamine yields the corresponding dioxime, (2E,5E)-hexane-2,5-dione dioxime, the subject of this review. chemicalbook.comchemicalbook.com This reaction converts the two ketone groups into oxime groups. wikipedia.org

Table 1: Physicochemical Properties of Acetonylacetone and its Dioxime

| Property | Acetonylacetone (Hexane-2,5-dione) | This compound |

|---|---|---|

| Synonyms | 2,5-Hexanedione (B30556), Diacetonyl | (2E,5E)-hexane-2,5-dione dioxime, 2,5-Hexanedione, dioxime |

| CAS Number | 110-13-4 | 2157-57-5 |

| Molecular Formula | C₆H₁₀O₂ | C₆H₁₂N₂O₂ |

| Molar Mass | 114.14 g/mol | 144.17 g/mol |

| Appearance | Colorless to amber liquid | Plates (from Benzene) |

| Melting Point | -5.5 °C | 137 °C |

| Boiling Point | 191 °C | Not specified |

Historical Perspectives on Dioxime Research

The field of dioxime chemistry has roots extending back to the early 20th century. A pivotal moment in its history was the discovery by the Russian-German chemist Lev Aleksandrovich Chugaev (also cited as Tschugaeff) in 1905, who first outlined the unique selective properties of these compounds. acs.org Chugaev's work demonstrated that dimethylglyoxime (B607122), a simple vic-dioxime, could be used for the gravimetric determination of nickel(II), with which it forms a distinctively colored precipitate. acs.org

This discovery was a landmark in analytical chemistry, establishing dioximes as a critical class of organic reagents. acs.org For many decades, the study of dioximes was largely divided between organic chemistry, which focused on their synthesis and reactions, and coordination chemistry, which explored their interactions with metal ions. acs.org The work of Chugaev and subsequent researchers established that the two adjacent oxime groups in vic-dioximes are perfectly positioned to act as bidentate chelating agents, forming stable five- or six-membered rings with transition metals. This foundational research paved the way for the exploration of a vast array of dioxime ligands and their metal complexes.

Table 2: Key Milestones in Dioxime Research

| Date | Researcher(s) | Key Contribution | Significance |

|---|---|---|---|

| 1811 | Bernard Courtois | Discovery of Iodine. | Part of the broader expansion of elemental discovery in the 19th century that provided the building blocks for modern chemistry. wikipedia.org |

| 1825 | Friedrich Wöhler & Justus von Liebig | First confirmed discovery and explanation of isomers. wikipedia.org | Established that compounds could have the same formula but different atomic arrangements, crucial for understanding oxime stereoisomers. wikipedia.org |

| Late 18th Century | Antoine-Laurent de Lavoisier | Overthrow of the phlogiston theory and development of a new system of chemical nomenclature. wikipedia.org | Established a quantitative, systematic basis for chemistry, enabling the precise study of compounds like dioximes. wikipedia.org |

| 1905 | Lev Aleksandrovich Chugaev (Tschugaeff) | Discovery of the reaction between dimethylglyoxime and nickel(II). acs.org | Launched the field of dioximes as highly selective analytical reagents for transition metals. acs.org |

Significance of this compound in Contemporary Chemical Science

In modern chemistry, the significance of this compound lies in its potential as a versatile ligand and synthetic intermediate. While vic-dioximes are known for forming stable five- or six-membered chelate rings, the γ-disposition of the oxime groups in this compound allows for the formation of larger, more flexible macrocyclic complexes with metal ions. Schiff bases derived from the parent compound, hexane-2,5-dione, are recognized as effective chelating ligands in coordination chemistry. rdd.edu.iq Research has shown that these types of ligands can form stable monomeric complexes with a variety of transition metals, including cobalt, nickel, copper, and zinc. rdd.edu.iqnih.gov

The specific structure of this compound, with its N₂O₂ donor set, makes it a candidate for forming tetradentate complexes. nih.gov The flexibility of the four-carbon backbone between the oxime functionalities allows it to accommodate a range of metal ion sizes and coordination geometries, from square planar to octahedral. nih.gov This adaptability makes it a person of interest for applications in catalysis, materials science, and the development of novel metal-organic frameworks. Furthermore, like its parent diketone, which is a starting material for synthesizing heterocycles like 2,5-dimethylpyrroles and pharmaceuticals, this compound serves as a valuable building block in organic synthesis. wikipedia.orgchemicalbook.com Its oxime groups can be further functionalized or can direct cyclization reactions in unique ways, opening pathways to complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

N-(5-hydroxyiminohexan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C6H12N2O2/c1-5(7-9)3-4-6(2)8-10/h9-10H,3-4H2,1-2H3 |

InChI Key |

ARJRNJXEXXHYDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)CCC(=NO)C |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes to Acetonylacetone Dioxime

The primary and most direct method for synthesizing this compound involves the reaction of acetylacetone (B45752) (2,4-pentanedione) with hydroxylamine (B1172632). This reaction is a classic example of condensation chemistry, where the carbonyl groups of the diketone are converted to oxime functionalities.

Condensation Reactions with Hydroxylamine

The synthesis of this compound is typically achieved through the condensation reaction between acetylacetone and hydroxylamine or its salt, such as hydroxylamine hydrochloride. In this reaction, the nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbons of acetylacetone. This is followed by the elimination of water molecules to form the corresponding dioxime. The reaction is generally carried out in a suitable solvent and often in the presence of a base to neutralize the acid liberated if a hydroxylamine salt is used.

CH₃C(O)CH₂C(O)CH₃ + 2 NH₂OH → CH₃C(NOH)CH₂C(NOH)CH₃ + 2 H₂O

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is contingent on several reaction parameters. The optimization of these conditions is crucial for maximizing the yield and purity of the product. Key factors that influence the outcome of the reaction include temperature, pH, reaction time, and the stoichiometry of the reactants. While specific, comprehensive optimization studies for this compound are not extensively detailed in the literature, general principles of oxime formation can be applied to deduce optimal conditions.

A systematic approach to optimizing the synthesis would involve varying these parameters to identify the ideal set of conditions. Below is a representative data table illustrating how such an optimization study might be structured.

| Entry | Hydroxylamine Stoichiometry (equiv.) | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2.0 | None | 25 | 24 | Low |

| 2 | 2.2 | Na₂CO₃ (2.2) | 25 | 12 | Moderate |

| 3 | 2.2 | Na₂CO₃ (2.2) | 50 | 6 | High |

| 4 | 2.5 | Pyridine (B92270) (2.5) | 50 | 6 | High |

| 5 | 2.2 | Na₂CO₃ (2.2) | 80 | 3 | Moderate-High |

This table is a representative example based on general chemical principles for oximation reactions and is intended for illustrative purposes.

Derivatization Strategies of this compound

The presence of two hydroxyl groups in the oxime functionalities makes this compound a suitable substrate for various derivatization reactions. These modifications can be used to introduce new functional groups and synthesize more complex molecules.

Synthesis of Dioxime Esters

This compound can be readily converted into dioxime esters through reaction with acylating agents such as acid chlorides or acid anhydrides. This esterification typically occurs at the oxygen atoms of the oxime groups. The reaction is often carried out in the presence of a base to act as a scavenger for the hydrochloric acid byproduct when acid chlorides are used. These reactions can lead to the formation of both symmetrical and unsymmetrical dioxime esters, depending on the reagents and reaction conditions employed. For instance, the synthesis of unsymmetrical dioxime esters has been reported, starting from precursors derived from acetylacetone. forth.gr

An example of such a derivatization is the reaction with benzoyl chloride:

CH₃C(NOH)CH₂C(NOH)CH₃ + 2 C₆H₅COCl → CH₃C(NOCOC₆H₅)CH₂C(NOCOC₆H₅)CH₃ + 2 HCl

Formation of Other Organic Derivatives

The structural framework of this compound, being derived from a 1,3-dicarbonyl compound, suggests its potential as a precursor for the synthesis of various heterocyclic compounds. For example, 1,3-dicarbonyl compounds are well-known starting materials for the synthesis of pyrazoles and isoxazoles through condensation reactions with hydrazine (B178648) and hydroxylamine, respectively. Current time information in Asia/Manila.researchgate.netrsc.org While the dioxime is already the product of reaction with hydroxylamine, its subsequent cyclization or reaction with other reagents can lead to different heterocyclic systems.

For instance, the reaction of 1,3-diketones with hydrazines is a classical method for pyrazole (B372694) synthesis, known as the Knorr pyrazole synthesis. Current time information in Asia/Manila.nih.gov It is conceivable that under certain conditions, this compound could undergo further reactions or rearrangements to form heterocyclic structures. The synthesis of pyrazole derivatives from acetylacetone and substituted phenyl hydrazine hydrochloride has been demonstrated. rsc.org Similarly, isoxazoles can be synthesized from α,β-unsaturated carbonyl compounds and hydroxylamine, suggesting that derivatives of acetonylacetone could be cyclized to form isoxazole (B147169) rings. semanticscholar.orgnih.gov

Metal-Assisted Ligand Transformations Involving this compound

This compound can act as a ligand in coordination chemistry, and its interaction with metal ions can lead to fascinating and novel chemical transformations. A notable example is the copper(II)-assisted transformation of this compound.

Research has shown that the reaction of copper(II) carboxylate sources with this compound in acetone (B3395972) can lead to a novel, metal-ion-assisted ligand transformation. rsc.org Specifically, the reaction of a copper(II) pivalate (B1233124) complex with this compound in warm acetone resulted in the formation of a one-dimensional coordination polymer where quinoxaline (B1680401) acts as a bridging ligand. rsc.org

Copper(II)-Assisted Transformations to Quinoxaline-Bridged Coordination Polymers

A notable transformation of this compound involves its reaction with copper(II) carboxylate sources in acetone, which leads to the formation of one-dimensional, quinoxaline-bridged coordination polymers. rsc.org This novel, metal ion-assisted ligand transformation has been demonstrated in the synthesis of two such polymers.

The reaction of copper(II) 3,3-dimethylbutyrate, [Cu₂(diba)₄(dibaH)₂], with this compound (in a 1:1.5 molar ratio) in acetone yields the coordination polymer {[Cu₂(diba)₄(qunx)]}n (1). rsc.org Similarly, reacting copper(II) pivalate, [Cu₂(piv)₄(pivH)₂], with this compound under the same stoichiometric ratio in warm acetone produces the analogous complex {[Cu₂(piv)₄(qunx)]}n (2). rsc.org The formation of coordinated quinoxaline in these polymers is directly promoted by the presence of Cu(II) ions. rsc.org Attempts to synthesize quinoxaline directly from this compound and acetone under aerobic conditions, either with or without the corresponding carboxylic acids, were unsuccessful, highlighting the critical role of the copper(II) center in facilitating this transformation. rsc.org

The resulting coordination polymers exhibit a characteristic structure. They consist of paddle-wheel {Cu₂(η¹:η¹:μ-O₂CR)₄} units that are bridged by the newly formed quinoxaline ligands, creating a zigzag one-dimensional chain. rsc.org In these structures, each copper(II) ion adopts a square pyramidal geometry, with a nitrogen atom from a quinoxaline ligand occupying the apical position. rsc.org

Table 1: Synthesis of Quinoxaline-Bridged Coordination Polymers from this compound

| Starting Copper(II) Carboxylate | Product | Yield |

|---|---|---|

| [Cu₂(diba)₄(dibaH)₂] | {[Cu₂(diba)₄(qunx)]}n (1) | 25–30% |

| [Cu₂(piv)₄(pivH)₂] | {[Cu₂(piv)₄(qunx)]}n (2) | ~50% |

Data sourced from Dalton Transactions. rsc.org

Mechanistic Aspects of Ligand Rearrangements

The conversion of this compound into a bridging quinoxaline ligand in the presence of copper(II) ions is a catalytic process that represents a new type of reaction in the chemistry of β-diketone dioximes. rsc.org A proposed mechanism for this transformation is rooted in established organic reactions and involves a double Beckmann-type rearrangement. rsc.org

Iii. Coordination Chemistry of Acetonylacetone Dioxime

Ligand Properties and Coordination Modes

The arrangement of the two oxime groups in acetonylacetone dioxime allows for a range of coordination behaviors, from simple chelation to the formation of intricate bridged structures.

The primary mode of interaction between this compound and metal ions is through chelation involving the nitrogen atoms of the two oxime groups. This results in the formation of a stable five-membered chelate ring. The chelate effect, which describes the enhanced stability of complexes containing chelate rings compared to those with monodentate ligands, is a key driving force in the formation of these complexes. researchgate.net The bidentate nature of the dioxime functionality allows it to firmly bind to a metal center. analis.com.my

The oxime groups of this compound exhibit an amphoteric character in the context of complexation. The nitrogen atoms act as Lewis bases, donating their lone pair of electrons to the metal center. at.ua Conversely, the hydroxyl protons of the oxime groups are acidic and can be deprotonated, particularly in the presence of a base or upon coordination to a metal ion. This deprotonation leads to the formation of an oximato ligand, which can form even more stable complexes. This dual acidic and basic nature allows the ligand to adapt to different coordination environments and metal ion oxidation states.

In many complexes, the dioxime ligand coordinates in a monodeprotonated or bis-deprotonated (oximato) form. researchgate.net The deprotonation of one or both oxime groups enhances the electron-donating ability of the ligand and can lead to the formation of neutral or anionic complexes.

Furthermore, the oxime group can act as a bridging ligand, linking two or more metal centers. This bridging can occur through the nitrogen and oxygen atoms of the oxime, leading to the formation of polynuclear complexes with interesting magnetic and electronic properties.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, including direct reaction of the ligand with a metal salt and template-driven condensation reactions.

The versatility of this compound as a ligand is evident in its ability to form complexes with a wide range of transition metals.

Copper(II), Nickel(II), and Cobalt(II) Complexes: The synthesis of complexes with these first-row transition metals is typically straightforward, often involving the reaction of the corresponding metal salt with this compound in a suitable solvent. For instance, bis(acetylacetonato)nickel(II) dihydrate can be synthesized by reacting NiO(OH) with acetylacetone (B45752). rsc.org Similarly, cobalt(II) complexes with acetylacetonate (B107027) have been synthesized and structurally characterized. nih.govunm.edu While direct synthesis with this compound is not explicitly detailed in the provided results, the principles are analogous.

Ruthenium(II) Complexes: Ruthenium(II) arene complexes bearing simple dioxime ligands have been synthesized and shown to be effective catalysts. rsc.orgrsc.org The synthesis typically involves the reaction of a ruthenium precursor, such as a halogen-bridged dimer, with the dioxime ligand. rsc.org Ruthenium(II) polypyridyl complexes containing acetylacetonate have also been prepared and studied for their anticancer properties. nih.govnih.gov

Technetium(V) Complexes: The development of technetium radiopharmaceuticals has spurred significant research into the coordination chemistry of technetium with various ligands, including oximes. unm.eduwikipedia.orgnih.govwilliams.edu Technetium(V) oxo complexes are a common class of compounds, where the high oxidation state of technetium is stabilized by the oxo ligand and other donor atoms from the organic ligand. williams.edu Scorpionate ligands have also been employed to create stable technetium complexes. nih.gov The synthesis of these complexes often starts from pertechnetate (B1241340) ([TcO₄]⁻) and involves reduction in the presence of the desired ligand. nih.gov

| Metal Ion | Typical Precursor | General Synthesis Method |

| Cu(II) | Copper(II) salts (e.g., CuCl₂, CuSO₄) | Direct reaction with the ligand in a suitable solvent. |

| Ni(II) | Nickel(II) salts (e.g., NiCl₂, Ni(NO₃)₂) | Direct reaction with the ligand, often in the presence of a base. rsc.org |

| Co(II) | Cobalt(II) salts (e.g., CoCl₂, Co(NO₃)₂) | Direct reaction with the ligand in a suitable solvent. nih.govunm.edu |

| Ru(II) | Ruthenium(II) arene dimers or other precursors | Reaction with the dioxime ligand, sometimes involving prior activation of the precursor. nih.govrsc.org |

| Tc(V) | Pertechnetate ([TcO₄]⁻) | Reduction of pertechnetate in the presence of the oxime ligand. nih.gov |

The template effect is a powerful strategy in coordination chemistry for the synthesis of complex macrocyclic ligands that are otherwise difficult or impossible to prepare. e-bookshelf.demdpi.com In a template reaction, a metal ion acts as a scaffold, organizing the reacting components in a specific orientation that favors the desired cyclization reaction. analis.com.my

While specific examples of template condensation reactions involving this compound are not detailed in the provided search results, the general principle involves the reaction of this compound with other precursor molecules in the presence of a metal ion. The metal ion coordinates to the reactants, bringing them into close proximity and facilitating the ring-closing reaction to form a macrocyclic ligand coordinated to the metal. This method has been widely used for the synthesis of aza-macrocyclic ligands and their complexes. analis.com.my The resulting macrocyclic complex can sometimes be demetallated to yield the free macrocyclic ligand. analis.com.my

Polynuclear and Heterometallic Complexes (e.g., [CuII16] wheels, dinuclear complexes)

This compound and related ligands are capable of forming polynuclear complexes, where multiple metal centers are bridged by the ligand or by co-ligands. Dinuclear complexes are a prominent example of this behavior.

In dinuclear copper(II) complexes with ligands structurally similar to this compound, the metal centers are often bridged by components of the ligand itself or by ancillary ligands like hydroxo or acetate (B1210297) groups. For instance, dinuclear copper(II) complexes can feature a phenolate (B1203915) oxygen bridge derived from the ligand, connecting the two metal ions. nih.govnih.gov In such structures, additional bridging ligands, such as acetate anions, can further link the copper centers. nih.gov The formation of these bridged species is a key feature of the coordination chemistry of polydentate ligands. nih.gov

Similarly, dinuclear nickel(II) complexes have been synthesized where phenoxido oxygen atoms from hydrazone ligands act as bridges, creating a Ni₂O₂ core. mdpi.com The coordination environment is often completed by other ligands, such as acetate or methanol, which can also participate in bridging. mdpi.com The study of such systems is crucial as polynuclear complexes are investigated for their potential in catalysis, gas storage, and molecular recognition. iupac.org

Heterometallic complexes, containing different metal ions, represent a modern direction in coordination chemistry, aiming to create polyfunctional materials with tailored properties. vnu.edu.uanih.gov The synthesis of 3d-4f heterometallic complexes, for example, is explored for modulating the luminescent properties of lanthanide ions. vnu.edu.ua While specific examples of large polynuclear structures like [CuII₁₆] wheels with this compound are not detailed in the provided research, the principles of ligand bridging seen in dinuclear systems provide the foundation for the assembly of larger, more complex polynuclear and heterometallic architectures. iupac.orgcore.ac.uk

Structural Elucidation of Metal Complexes

The precise three-dimensional arrangement of atoms in metal complexes of this compound is determined through techniques like single-crystal X-ray diffraction. This analysis provides critical insights into the geometry of the metal centers, the nature of intermolecular forces, and the conformational behavior of the ligand upon coordination.

Geometry of Metal Centers in Dioxime Complexes (e.g., Distorted Square Pyramidal, Distorted Octahedral, Square Planar, Tetrahedral)

The coordination geometry around a metal center in a complex is dictated by factors including the metal ion's size, oxidation state, electronic configuration, and the nature of the ligands. This compound and its analogues form complexes exhibiting a range of geometries.

Distorted Square Pyramidal: This five-coordinate geometry is common, particularly for Cu(II) complexes. In some dinuclear copper(II) complexes, each copper atom adopts a five-coordinate environment that is best described as a distorted square pyramid. nih.govunipr.itnih.gov The degree of distortion from a perfect square pyramid can be quantified using the Addison parameter (τ or tau-factor), where a value of 0 represents an ideal square pyramid and 1 represents a perfect trigonal bipyramid. unipr.it

Distorted Octahedral: Six-coordinate complexes often adopt an octahedral geometry. wikipedia.org However, this geometry can be distorted due to electronic effects, such as the Jahn-Teller effect, or steric hindrance from bulky ligands. iitk.ac.infiveable.melibretexts.org The Jahn-Teller effect is particularly prevalent in complexes with asymmetrically filled d-orbitals, such as high-spin d⁴, low-spin d⁷, and d⁹ (e.g., Cu(II)) configurations, leading to tetragonal distortions (elongation or compression along one axis). iitk.ac.inlibretexts.org When ligands of different types are coordinated to the same metal center, it also results in a distorted octahedral geometry. iitk.ac.in

Square Planar: This four-coordinate geometry is characteristic of metal ions with a d⁸ electronic configuration, such as Ni(II), Pd(II), and Pt(II). chemguide.co.ukwikipedia.org In certain nickel(II) complexes with hydrazone ligands, a square-planar coordination is observed when the metal is coordinated to the tridentate ligand and a pyridine (B92270) molecule. mdpi.com The formation of square planar versus tetrahedral geometry in four-coordinate complexes can be influenced by the electronic and steric properties of the ligands involved. nih.gov

Tetrahedral: While less common for d⁸ ions that favor square planar arrangements, tetrahedral geometry can occur, for instance, in some four-coordinate iron(II) complexes. nih.gov The choice between square planar and tetrahedral geometry is a balance of ligand field stabilization energy and steric factors. nih.gov

Table 1: Examples of Coordination Geometries in Dioxime-Related Metal Complexes

| Complex Type | Metal Ion | Coordination Geometry | Key Features | Citations |

| Mononuclear Schiff-base | Zn(II) | Distorted Square Pyramidal | Pentacoordinated metal center; tau-factor (τ) of 0.30. | unipr.it |

| Dinuclear Macrocycle | Cu(II) | Distorted Square Pyramidal | Each Cu(II) center is five-coordinate. | nih.gov |

| Mononuclear Hydrazone | Ni(II) | Square Planar | Four-coordinate Ni(II) with a tridentate ligand and pyridine. | mdpi.com |

| Mononuclear Hydrazone | Ni(II) | Octahedral | Six-coordinate Ni(II) formed by two tridentate ligands. | mdpi.com |

| General | Cu(II) (d⁹) | Distorted Octahedral | Prone to Jahn-Teller distortion. | iitk.ac.inlibretexts.org |

Intermolecular Interactions in Metal Complexes (e.g., Hydrogen Bonding, van der Waals interactions)

van der Waals Interactions: These are non-specific attractive or repulsive forces between molecules. researchgate.net In the absence of strong hydrogen bond donors or acceptors, the crystal packing can be dominated by van der Waals forces. researchgate.netnih.gov This includes π-π stacking interactions between aromatic rings of the ligands and general H···H contacts. unipr.itmpg.de The analysis of fingerprint plots derived from Hirshfeld surfaces helps to summarize the various van der Waals forces and their relative importance in the molecular packing. unipr.itresearchgate.net

Chelation Effects and Ligand Conformation

This compound is a polydentate ligand, meaning it can bind to a metal ion through multiple donor atoms simultaneously. This process, known as chelation, results in the formation of a stable ring structure called a chelate ring. libretexts.org

The stability of chelate complexes is significantly greater than that of complexes with analogous monodentate ligands, a phenomenon known as the chelate effect . libretexts.orgopenmedscience.com This enhanced stability is primarily due to favorable entropic changes upon formation of the chelate complex. openmedscience.com

The conformation of the this compound ligand—its specific three-dimensional shape—is influenced by its coordination to a metal ion. The ligand can adopt different conformations to accommodate the geometric preferences of the metal center and the steric demands of other ligands in the coordination sphere. nih.gov For instance, in dinuclear complexes, the ligand often acts as a bridge, linking two metal centers. This requires the ligand to adopt a specific conformation to effectively span the distance between the metal ions. nih.govmdpi.com The flexibility of the ligand's backbone allows it to adapt, for example by changing the torsion angles within the molecule, to achieve a stable chelated structure with the metal ion.

Iv. Reactivity and Reaction Mechanisms

Intrinsic Reactivity of Acetonylacetone Dioxime

The inherent reactivity of this compound is governed by the electronic properties of the oxime groups and their potential for protonation, deprotonation, and isomerization.

The oxime groups (-C=N-OH) of this compound confer weak acidic properties upon the molecule. The protons of the hydroxyl groups can be abstracted by a base. The predicted pKa value for this compound is approximately 11.59 ± 0.10. lookchem.comchemdad.com This value indicates that it is a very weak acid, requiring a relatively strong base to be deprotonated. For comparison, the pKa of acetoxime is 11.42, while that of acetophenone (B1666503) oxime is 11.48. organicchemistrydata.orgkyoto-u.ac.jp The parent dicarbonyl compound, acetylacetone (B45752), is more acidic, with a pKa of about 8.95, due to the stabilization of the resulting enolate ion through resonance. organicchemistrydata.orgkyoto-u.ac.jp

The basicity of the nitrogen atoms in the oxime groups allows for protonation in the presence of strong acids. This acid-base chemistry is fundamental to understanding many of its reactions, particularly those that are acid-catalyzed, such as the Beckmann rearrangement. wikipedia.org

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| pKa | 11.59 ± 0.10 |

| Molecular Weight | 130.15 g/mol |

| Melting Point | 144-149 °C |

| Boiling Point | 298.8 °C at 760 mmHg |

| Water Solubility | Soluble |

| LogP | 1.07670 |

Data sourced from LookChem lookchem.com and Chongqing Chemdad Co., Ltd. chemdad.com

Oxime ligands, including this compound, can exhibit various forms of tautomerism, which are crucial for their reactivity. wikipedia.org Tautomerization involves the migration of a proton, often accompanied by a shift in double bonds. For oximes, the most relevant tautomeric equilibrium is between the oxime form (C=N-OH) and the nitroso form (CH-N=O). wikipedia.org

In the case of compounds related to this compound, such as the condensation products of 3-hydroxyiminopentane-2,4-dione (B7773043) with benzylamines, equilibria between α-hydroxyimino-β-imino-ketones and tautomeric α-nitroso-β-enaminones have been observed. rsc.org The distribution of these tautomers and their isomers at equilibrium is influenced by factors such as steric hindrance and the polarity of the solvent. rsc.org While the parent acetylacetone exists in a well-studied keto-enol tautomerism, the dioxime derivative introduces the possibility of nitroso-oxime tautomerism. katwacollegejournal.commdpi.comruc.dk The stability of these tautomeric forms can be significantly affected by the presence of metal ions, which can coordinate to the ligand and favor one form over another.

Metal-Mediated and Catalytic Reactions

The coordination of this compound to metal ions can dramatically alter its reactivity, facilitating transformations that are otherwise difficult to achieve. rsc.orgnih.gov Metal ions can act as templates, activate the ligand towards nucleophilic or electrophilic attack, and stabilize reactive intermediates.

One of the most significant metal-mediated transformations of oximes is the Beckmann rearrangement, which converts an oxime into an amide. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the case of this compound, a "double Beckmann rearrangement-type" transformation has been reported. researchgate.net This reaction involves the rearrangement of both oxime functionalities.

The general mechanism of the Beckmann rearrangement is initiated by the conversion of the oxime's hydroxyl group into a good leaving group, typically through protonation or reaction with an activating agent. masterorganicchemistry.comorganic-chemistry.org This is followed by the migration of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. masterorganicchemistry.com

In a metal-assisted double Beckmann rearrangement of this compound, the metal ion likely plays a crucial role in activating the oxime groups and facilitating the rearrangement. The coordination of the metal to the nitrogen or oxygen atoms of the oxime can enhance the leaving group ability of the hydroxyl groups, thereby promoting the rearrangement cascade.

The coordination of metal ions to this compound can significantly influence its reactivity in several ways. rsc.orgnih.govacs.org Metal ions can:

Act as a Lewis acid: By withdrawing electron density from the ligand, the metal ion can make the oxime groups more susceptible to nucleophilic attack.

Template reactions: By holding the ligand in a specific conformation, the metal ion can promote intramolecular reactions or control the stereochemistry of intermolecular reactions.

Stabilize intermediates: Metal ions can stabilize charged or otherwise reactive intermediates, thereby lowering the activation energy of a reaction.

Mediate redox processes: Transition metals with multiple oxidation states can participate in redox reactions with the ligand. nih.gov

For example, the reactivity of oxime ligands can be explored through their reactions with various metal sources, such as Zn(II), which can lead to novel transformations. rsc.org The choice of the metal ion can have a profound effect on the outcome of the reaction. For instance, in the oxidation of vicinal dioximes, copper(II) ions have been shown to mediate the formation of furoxans. researchgate.net The synthesis of cage metal complexes with oxime-containing ligands further illustrates the template effect of metal ions. researchgate.net

The oxime groups of this compound can undergo both nitrosation and oxidation reactions, often facilitated by the presence of metal ions.

In metal-mediated nitrosation reactions, the metal center can play a multifaceted role. It can promote the formation of a nucleophilic center on the ligand, activate a nitrosating agent (like NO+), and prevent undesirable side reactions such as the dimerization of nitroso intermediates before they can tautomerize to the more stable oxime form. acs.org

The oxidation of oximes can lead to various products depending on the oxidant and reaction conditions. A notable reaction is the copper(II)-mediated oxidation of vic-dioximes (dioximes on adjacent carbon atoms) to furoxans (1,2,5-oxadiazole-2-oxides). researchgate.net Mechanistic studies of this reaction suggest the involvement of a transient blue intermediate, which is proposed to be a dioximate-copper(II)-dinitrosoalkene complex. researchgate.net The oxidation of the parent compound, acetylacetone, initiated by OH radicals has also been studied, providing insights into the potential oxidative pathways of its derivatives. gdut.edu.cn The oxidation of acetaldoxime (B92144) to a nitrile oxide, which then undergoes cycloaddition, is another example of the oxidative reactivity of oximes. acs.org In the context of metal complexes, the dioxygen reactivity of ferrous β-diketonato complexes that model the enzyme acetylacetone dioxygenase has been investigated, showing that these complexes can activate O2. figshare.com

Reactions Leading to Heterocyclic Compounds

The structural framework of acetonylacetone and its dioxime derivative serves as a versatile precursor for the synthesis of five-membered heterocyclic rings. These reactions are of significant interest in organic synthesis due to the prevalence of such heterocyclic motifs in pharmaceuticals and other biologically active molecules.

While the direct cyclization of this compound to form 3,5-dimethylisoxazole (B1293586) is not a commonly documented standalone reaction, the synthesis of isoxazoles from related precursors is well-established. The standard and widely reported method for synthesizing 3,5-dimethylisoxazole involves the reaction of acetylacetone (a 1,3-dicarbonyl compound), not its dioxime, with hydroxylamine (B1172632). This reaction proceeds through a condensation reaction, where the hydroxylamine reacts with both carbonyl groups of the acetylacetone, followed by cyclization and dehydration to form the stable aromatic isoxazole (B147169) ring.

A plausible, though less common, pathway for the formation of an isoxazole from a 1,4-dioxime would involve an acid-catalyzed dehydration and cyclization. In a hypothetical scenario, protonation of one of the oxime's hydroxyl groups would facilitate its departure as a water molecule, generating a nitrilium ion intermediate. Subsequent intramolecular nucleophilic attack by the second oxime group, followed by another dehydration step, would lead to the formation of the isoxazole ring. There is some evidence for the cyclization of syn-1,4-dilithio oximes to isoxazoles upon treatment with a mineral acid, which supports the general principle of cyclization of 1,4-oxime systems to form isoxazoles. However, specific and detailed research findings on the direct conversion of this compound to 3,5-dimethylisoxazole are not extensively reported in the literature.

A highly relevant and well-documented cyclization reaction involving the precursor of this compound, which is acetonylacetone (hexane-2,5-dione), is the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.orgresearchgate.netalfa-chemistry.com This reaction is a cornerstone in heterocyclic chemistry for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org

The Paal-Knorr synthesis is typically carried out under acidic or neutral conditions and involves the intramolecular cyclization of the 1,4-dicarbonyl compound. organic-chemistry.org The mechanism of the furan (B31954) synthesis, for instance, involves the protonation of one carbonyl group, which facilitates an intramolecular nucleophilic attack by the enol form of the other carbonyl group. wikipedia.org Subsequent dehydration of the resulting hemiacetal intermediate yields the furan ring. wikipedia.org

For the synthesis of pyrroles, a primary amine or ammonia (B1221849) is introduced into the reaction mixture. organic-chemistry.orgalfa-chemistry.com The reaction proceeds through the formation of an imine, followed by cyclization and dehydration to afford the pyrrole (B145914) ring. The Paal-Knorr reaction is versatile, and various reaction conditions can be employed, including the use of dehydrating agents like phosphorus pentoxide. wikipedia.org

It is important to note that the Paal-Knorr reaction specifically describes the formation of furans, pyrroles, and thiophenes. While it demonstrates the propensity of the 1,4-dicarbonyl backbone of acetonylacetone to undergo cyclization to form five-membered heterocycles, it does not directly apply to the formation of isoxazoles from the dioxime derivative.

V. Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for determining the structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR for Structural Confirmation

The conversion of hexane-2,5-dione to acetonylacetone dioxime results in significant and predictable changes in the NMR spectra, which serve as definitive proof of the transformation.

¹³C NMR: The most telling change occurs in the ¹³C NMR spectrum. The starting material, hexane-2,5-dione, is a symmetric molecule, displaying only three distinct carbon signals. The disappearance of the characteristic ketone carbonyl signal and the appearance of a new signal in the range typical for oxime carbons confirm the reaction's success.

| Compound | Carbon Atom | ¹³C Chemical Shift (δ, ppm) - Experimental |

|---|---|---|

| Hexane-2,5-dione nih.gov | C=O (C2, C5) | ~207 |

| -CH₂- (C3, C4) | ~37 | |

| -CH₃ (C1, C6) | ~30 |

Upon oximation, a new set of signals is expected for this compound. The C=N carbon of the oxime group typically appears significantly upfield from a ketone carbon.

| Compound | Carbon Atom | ¹³C Chemical Shift (δ, ppm) - Expected Range |

|---|---|---|

| This compound | C=NOH (C2, C5) | 150 - 160 |

| -CH₂- (C3, C4) | 25 - 35 | |

| -CH₃ (C1, C6) | 10 - 20 |

¹H NMR: In the proton NMR spectrum, the formation of the oxime is confirmed by the appearance of a new, broad signal corresponding to the hydroxyl protons (N-OH) of the oxime groups. This signal is typically found far downfield. Concurrently, the signals for the methyl and methylene (B1212753) protons shift upfield compared to the starting diketone, reflecting the change in their electronic environment.

| Compound | Proton Type | Chemical Shift (δ, ppm) - Experimental/Expected |

|---|---|---|

| Hexane-2,5-dione chemicalbook.com | -CH₂- (4H, singlet) | ~2.71 |

| -CH₃ (6H, singlet) | ~2.19 | |

| This compound (Expected) | =N-OH (2H, broad singlet) | 8.0 - 12.0 |

| -CH₂- (4H, triplet) | ~2.5 | |

| -CH₃ (6H, singlet) | ~1.9 |

Elucidation of Non-Equivalence of Carbon Nuclei

The structure of this compound allows for stereoisomerism at the two C=N double bonds, which can exist in either an E (entgegen) or Z (zusammen) configuration. This leads to three possible stereoisomers: (2E,5E), (2Z,5Z), and (2E,5Z).

This isomerism has a direct impact on the ¹³C NMR spectrum. The starting material, hexane-2,5-dione, is symmetrical about its central C-C bond, resulting in only three unique carbon signals. libretexts.org If the dioxime is formed as a single, symmetric isomer (either E,E or Z,Z), this symmetry is preserved, and the spectrum would likewise show only three signals.

However, if the asymmetric (E,Z) isomer is present, or if a mixture of isomers is formed, the chemical equivalence of the carbon nuclei is broken. researchgate.net In the (E,Z) isomer, the two halves of the molecule are no longer mirror images. This results in distinct chemical environments for:

The two methyl carbons (C1 and C6)

The two imine carbons (C2 and C5)

The two methylene carbons (C3 and C4)

Consequently, a sample containing the (E,Z) isomer would be expected to show up to six signals in its proton-decoupled ¹³C NMR spectrum, providing clear evidence for the presence of this specific stereoisomer. The observation of more than three signals is a definitive elucidation of the non-equivalence of the carbon nuclei due to stereoisomerism.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Identification of Functional Groups (e.g., N-OH, C=N, N-O)

The conversion of hexane-2,5-dione to its dioxime is readily monitored by IR spectroscopy. The most significant change is the disappearance of the intense C=O stretching vibration of the ketone (typically around 1715 cm⁻¹) and the appearance of several new bands characteristic of the oxime functional group. nist.gov

Key vibrational modes for this compound include:

N-OH stretch: A broad absorption band, typically in the region of 3100-3350 cm⁻¹, resulting from the stretching of the hydroxyl group attached to the nitrogen. Its broadness is due to hydrogen bonding.

C=N stretch: An absorption of medium intensity, usually found around 1620-1680 cm⁻¹, corresponding to the carbon-nitrogen double bond.

N-O stretch: A relatively strong band that appears in the 930-960 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretching (H-bonded) | 3100 - 3350 | Strong, Broad |

| C-H | Stretching (sp³) | 2850 - 3000 | Medium-Strong |

| C=N | Stretching | 1620 - 1680 | Medium |

| N-O | Stretching | 930 - 960 | Strong |

Analysis of Coordination Modes of Ligands

When this compound acts as a ligand to form a metal complex, IR and Raman spectroscopy are crucial for determining how it binds to the metal center. researchgate.net The vibrational frequencies of the ligand are sensitive to coordination, and shifts in these frequencies provide direct evidence of which atoms are involved in the bonding.

Coordination via Nitrogen: If the dioxime coordinates to a metal ion through one or both of its nitrogen atoms, the electron density around the C=N bond is altered. This typically causes a shift in the ν(C=N) stretching frequency. The frequency may decrease due to the donation of electron density from the nitrogen to the metal, or it may increase if back-bonding effects are significant. A shift in the ν(N-O) band is also expected upon nitrogen coordination. researchgate.net

Coordination via Oxygen (after deprotonation): The oxime protons are acidic and can be removed by a base. The resulting oximate anion can then coordinate to a metal ion through the oxygen atom. This mode of coordination is identified by two key spectral changes:

The complete disappearance of the broad ν(O-H) band.

A significant shift (often to a higher frequency) of the ν(N-O) band, as the N-O bond gains more double-bond character.

By comparing the IR spectrum of the free this compound ligand with that of its metal complex, researchers can deduce the specific coordination mode, such as monodentate, bidentate, or bridging, and identify the donor atoms involved.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The precursor, hexane-2,5-dione, exhibits a weak absorption maximum (λmax) in the UV region, which is attributed to the n→π* electronic transition of the non-bonding electrons on the carbonyl oxygens to the antibonding π* orbital of the C=O double bond. spectrabase.com

Upon formation of this compound, the C=O chromophores are replaced by C=N chromophores. Oximes typically display two characteristic absorption bands in the UV region:

A strong absorption at shorter wavelengths (typically < 200 nm) corresponding to a π→π * transition.

A weaker absorption at longer wavelengths (typically 200-230 nm) corresponding to an n→π * transition, involving the non-bonding electrons on the nitrogen atoms.

The presence of two oxime groups in this compound may lead to more complex spectra, but the disappearance of the original carbonyl absorption and the appearance of new absorptions in the regions characteristic of oximes serve as further evidence of its formation.

Electronic Absorption Spectra of Ligands and Complexes

Electronic absorption spectroscopy is a fundamental tool for characterizing ligands like this compound and their corresponding metal complexes. The spectra reveal information about the electronic transitions occurring within the molecules.

In a neutral aqueous medium, this compound (H2L) exhibits an absorption band at approximately 225 nm. This band is attributed to a π → π* transition within the C=N chromophore of the oxime groups. The molar absorptivity (ε) for this transition is on the order of 1.1 x 104 L mol-1 cm-1, indicating a high probability for this electronic transition.

Upon coordination to a metal ion, the electronic spectrum changes, providing evidence of complex formation. For instance, in nickel(II) complexes with this compound, new absorption bands appear. These are often d-d transitions, which are typically much weaker than the ligand's internal π → π* transitions. For a square-planar Ni(II) complex with a deprotonated this compound ligand (L2-), a distinct absorption band is observed in the visible region, for example, around 415 nm. This band is assigned to the 1A1g → 1B1g d-d transition, which is characteristic of square-planar Ni(II) complexes. The appearance of this band, which is absent in the free ligand, is a strong indicator of the coordination of the nickel ion to the dioxime.

The electronic spectra of copper(II) complexes with this compound derivatives also show characteristic features. For example, a copper(II) complex with a related vicinal dioxime ligand displays a broad absorption band in the visible region, which is assigned to d-d transitions. The position and intensity of this band can provide insights into the geometry of the copper center.

Below is a table summarizing the electronic absorption data for this compound and a representative metal complex.

| Compound | Solvent/Medium | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Assignment |

| This compound (H2L) | Neutral Aqueous | 225 | 1.1 x 104 | π → π* (C=N) |

| [Ni(L)] | Chloroform | 415 | - | 1A1g → 1B1g (d-d) |

Charge Transfer Transitions (e.g., Metal-to-Ligand Charge Transfer)

In addition to ligand-centered and metal-centered electronic transitions, the electronic spectra of metal complexes of this compound can also exhibit charge transfer (CT) bands. These transitions involve the movement of an electron from a metal-centered orbital to a ligand-centered orbital (Metal-to-Ligand Charge Transfer, MLCT) or from a ligand-centered orbital to a metal-centered orbital (Ligand-to-Metal Charge Transfer, LMCT).

For copper(II) complexes with dioxime ligands, intense bands observed in the ultraviolet region are often assigned to LMCT transitions. Specifically, these can be transitions from the pπ orbitals of the oxime's nitrogen or oxygen atoms to the vacant d-orbital of the Cu(II) ion. For example, a band around 240 nm in a Cu(II)-dioxime complex has been attributed to a pπ(N) → d(Cu) LMCT, while another band near 280 nm has been assigned to a pπ(O) → d(Cu) LMCT. These high-intensity bands can sometimes obscure the weaker d-d transitions.

The energy of these charge transfer bands provides information about the relative energies of the metal and ligand orbitals. The specific type of charge transfer observed depends on the metal ion, its oxidation state, and the nature of the ligand.

Solvatochromism Studies

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This change is due to the differential solvation of the ground and excited states of the solute molecule. Studies on the solvatochromism of metal complexes can provide insights into the nature of the electronic transitions and the charge distribution in the molecule.

For certain nickel(II) and copper(II) complexes with ligands similar to this compound, solvatochromic effects have been observed for the d-d transition bands. For instance, the position of the main d-d band for a Ni(II) complex may shift to lower energy (a red shift) as the donor ability of the solvent increases. This indicates that the excited state is more stabilized by donor solvents than the ground state.

The solvatochromic behavior of a square-planar nickel(II) complex with a tetradentate Schiff base ligand containing oxime groups was investigated in various solvents. The position of the d-d absorption band was found to correlate with the acceptor number of the solvent, suggesting that the solvent's ability to accept electrons influences the energy of the d-d transition.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, which are molecules containing one or more unpaired electrons. This makes it particularly useful for investigating complexes of transition metals like copper(II) (d9 configuration).

Investigation of Paramagnetic Metal Complexes

EPR spectroscopy has been extensively used to characterize copper(II) complexes of this compound and its analogues. The EPR spectrum of a Cu(II) complex provides information about the g-values and hyperfine coupling constants (A), which are sensitive to the coordination environment of the copper ion.

For a square-planar Cu(II) complex with this compound, the EPR spectrum, typically recorded in a frozen solution (e.g., in a chloroform-toluene mixture at liquid nitrogen temperature), shows axial symmetry. This results in two sets of g-values, g|| and g⊥, and two sets of copper hyperfine coupling constants, A|| and A⊥. The observation that g|| > g⊥ > 2.0023 is characteristic of a dx²-y² ground state, which is expected for a square-planar Cu(II) complex.

The hyperfine structure can also reveal superhyperfine coupling, which arises from the interaction of the unpaired electron with the magnetic nuclei of the coordinating ligand atoms, such as 14N. This provides direct evidence for the coordination of the nitrogen atoms of the dioxime to the copper center.

Ground State Elucidation

The EPR parameters obtained from the spectrum are crucial for determining the ground electronic state of the paramagnetic metal ion. As mentioned above, for Cu(II) complexes of this compound, the relationship g|| > g⊥ > 2.0023 is a strong indicator of a 2B1g ground state, where the unpaired electron resides primarily in the dx²-y² orbital of the copper ion. This is consistent with a geometry where the ligand coordinates in the xy-plane.

Furthermore, the covalency of the metal-ligand bond can be estimated from the EPR parameters. The molecular orbital coefficients, which describe the mixing of metal and ligand orbitals, can be calculated from the g and A values. This allows for a quantitative assessment of the degree of covalent character in the bonds between the copper ion and the nitrogen atoms of the this compound ligand.

The following table presents typical EPR parameters for a Cu(II) complex with a dioxime ligand.

| Parameter | Value | Interpretation |

| g | ||

| g⊥ | ~2.04 - 2.06 | Consistent with a dx²-y² ground state |

| A | (x 10-4 cm-1) | |

| A⊥ (x 10-4 cm-1) | ~20 - 40 | Hyperfine coupling to the 63,65Cu nucleus |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. In the context of this compound and its metal complexes, mass spectrometry provides direct evidence for the formation of the desired product and confirms its stoichiometry.

For this compound itself, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns observed in the spectrum can also help to confirm the structure of the molecule, as specific bonds break to form characteristic fragment ions.

When analyzing a metal complex, such as a 1:1 complex of a divalent metal ion (M2+) with the deprotonated this compound ligand (L2-), the mass spectrum would be expected to show a peak corresponding to the [ML]+ ion. This confirms the coordination of one metal ion to one ligand molecule. The isotopic pattern of this peak can also be used to confirm the identity of the metal ion, as many metals have characteristic isotopic distributions.

For example, in the mass spectrum of a nickel(II) complex with this compound, a prominent peak corresponding to the molecular ion of the [Ni(L)] complex would be observed. The presence of this peak, along with its specific mass-to-charge ratio, provides unambiguous evidence for the formation of the complex.

Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, providing definitive confirmation of its molecular weight and valuable structural information through fragmentation analysis. The molecular formula for this compound is C₆H₁₂N₂O₂, which corresponds to a calculated molecular weight of approximately 144.17 g/mol . In a mass spectrum, the observation of the molecular ion peak (M⁺) or a related pseudomolecular ion (e.g., [M+H]⁺ in soft ionization) at the corresponding mass-to-charge ratio (m/z) serves as primary evidence of the compound's formation.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the C=N oxime groups is a probable fragmentation route.

Loss of Neutral Molecules: The elimination of small, stable neutral molecules is a common process. For an oxime, this can include the loss of a hydroxyl radical (•OH, 17 amu), water (H₂O, 18 amu), or nitric oxide (NO, 30 amu).

McLafferty Rearrangement: While more characteristic of carbonyl compounds, a similar hydrogen rearrangement could potentially occur in the dioxime structure. libretexts.org

Analysis of these fragments allows researchers to piece together the molecule's structure, confirming the connectivity of the carbon backbone and the presence of the dioxime functional groups.

Table 1: Hypothetical EI-MS Fragmentation of this compound

This table outlines plausible fragment ions that could be observed in the mass spectrum of this compound, based on general fragmentation rules.

| m/z Value | Possible Fragment Identity | Plausible Origin |

|---|---|---|

| 144 | [C₆H₁₂N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 127 | [M - OH]⁺ | Loss of a hydroxyl radical from one oxime group |

| 126 | [M - H₂O]⁺• | Loss of a water molecule |

| 98 | [M - NO - H₂O]⁺• | Sequential loss of nitric oxide and water |

| 71 | [C₄H₅NOH]⁺ | Cleavage of the central C-C bond |

| 43 | [CH₃C=NOH]⁺ or [C₃H₇]⁺ | Fragment containing a terminal oxime group or alkyl fragment |

Real-time Monitoring of Reaction Intermediates (e.g., Extractive Electrospray Ionization Tandem Mass Spectrometry, EESI-MS)

Modern chemical process development benefits immensely from analytical techniques that can monitor reactions in real-time, providing kinetic data and identifying transient intermediates. Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) is a powerful ambient ionization method that allows for the direct, continuous, and non-invasive analysis of chemical reactions without requiring sample preparation or chromatographic separation. nih.govnih.gov

In an EESI-MS experiment, charged solvent droplets generated by an electrospray source intersect with a neutral aerosol of the reaction mixture. nih.gov Analytes in the reaction mixture are extracted and ionized upon collision, allowing for their immediate detection by the mass spectrometer. This provides a real-time snapshot of the concentrations of reactants, products, and any detectable intermediates. nih.gov

While no specific studies detailing the use of EESI-MS for the synthesis of this compound have been published, the technique is ideally suited for this purpose. It could be applied to monitor the condensation reaction between 2,5-hexanedione (B30556) and hydroxylamine (B1172632). By tracking the ion signals corresponding to the reactants and the this compound product over time, researchers could precisely determine the reaction's endpoint, calculate reaction rates, and optimize conditions like temperature or catalyst concentration to maximize yield and purity. nih.gov Furthermore, the use of tandem mass spectrometry (MS/MS) in conjunction with EESI allows for the online structural validation of proposed reaction intermediates, offering deeper mechanistic insight. nih.gov The ability to detect key intermediates, such as a mono-oxime species formed before the final dioxime, would be invaluable for understanding the reaction mechanism. acs.org

Table 2: Hypothetical Real-time Monitoring of this compound Synthesis via EESI-MS

This table illustrates how EESI-MS could track the relative intensities of key species during the synthesis of this compound from 2,5-hexanedione and hydroxylamine.

| Reaction Time | Relative Intensity of [2,5-Hexanedione+H]⁺ (m/z 115) | Relative Intensity of [Mono-oxime Intermediate+H]⁺ (m/z 130) | Relative Intensity of [this compound+H]⁺ (m/z 145) |

|---|---|---|---|

| t = 0 min | High | None | None |

| t = 15 min | Medium | Low | Medium |

| t = 60 min | Low | Trace | High |

| t = 120 min (Completion) | Trace/None | None | Maximum |

Other Spectroscopic Methods (e.g., Fluorescence Spectroscopy, X-ray Absorption/Emission Spectroscopy, X-ray Photoelectron Spectroscopy)

Beyond mass spectrometry, a variety of other spectroscopic techniques can provide complementary information about the electronic and structural properties of this compound and its derivatives, particularly its metal complexes.

Fluorescence Spectroscopy measures the emission of light from a substance that has absorbed light. While specific fluorescence studies on this compound are not widely reported, this technique would be highly valuable if the molecule or its metal complexes exhibit luminescence. Such studies could provide insights into the molecule's excited electronic states and de-excitation pathways.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the electronic structure and local geometric environment of a specific atom within a molecule. nih.gov By tuning the X-ray energy through an element's absorption edge, one can excite core electrons into unoccupied orbitals, revealing information about the oxidation state and coordination chemistry of the absorbing atom. nih.gov For metal complexes of this compound, XAS at the metal's K- or L-edge would be an excellent tool to determine the metal's oxidation state and the geometry of its coordination sphere (e.g., bond lengths and coordination number with the nitrogen and oxygen atoms of the dioxime ligand). sigmaaldrich.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (oxidation) states of those elements within the top few nanometers of a material's surface. ul.ie XPS works by irradiating a sample with X-rays and measuring the kinetic energies of the emitted core-level electrons. ul.ie For this compound, high-resolution XPS scans of the C 1s, O 1s, and N 1s regions would confirm the elemental makeup. In metal complexes, XPS is particularly useful for determining the oxidation state of the metal center, as changes in oxidation state lead to measurable shifts in the core-level binding energies. nsf.govmdpi.com

Table 3: Summary of Other Spectroscopic Methods and Their Potential Applications

| Technique | Principle | Potential Application for this compound/Complexes |

|---|---|---|

| Fluorescence Spectroscopy | Measures emission from excited electronic states. | Characterization of luminescent properties, if any. |

| X-ray Absorption Spectroscopy (XAS) | Probes unoccupied electronic states by exciting core electrons. nih.gov | Determination of metal oxidation state and local coordination geometry in metal complexes. sigmaaldrich.com |

| X-ray Photoelectron Spectroscopy (XPS) | Measures binding energies of core electrons to determine elemental composition and chemical state. ul.ie | Surface elemental analysis and determination of oxidation states for C, N, O, and coordinated metals. nsf.gov |

Vi. Crystallographic Analysis and Solid State Structures

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a three-dimensional model of the electron density within the crystal, from which the positions of individual atoms can be inferred. This method is instrumental in elucidating the detailed structural features of acetonylacetone dioxime complexes.

In one notable study, the reaction of copper(II) carboxylate sources with acetylacetone (B45752) dioxime in acetone (B3395972) led to a metal-assisted transformation of the ligand, forming one-dimensional quinoxaline-bridged coordination polymers. The resulting complexes, {[Cu₂(diba)₄(qunx)]}n (where dibaH is 3,3-dimethylbutyric acid and qunx is quinoxaline) and {[Cu₂(piv)₄(qunx)]}n (where pivH is pivalic acid), were characterized by single crystal X-ray diffraction. bohrium.com These studies demonstrated that the molecular structures consist of paddle-wheel {Cu₂(η¹:η¹:μ-O₂CR)₄} units bridged by the quinoxaline (B1680401) ligands in a zigzag one-dimensional chain arrangement. bohrium.com

While these examples involve a transformed ligand, they highlight the utility of single crystal X-ray diffraction in determining the complex molecular architectures that can arise from reactions involving this compound. For simple, untransformed this compound complexes, it is anticipated that the dioxime ligand would coordinate to metal centers through its nitrogen atoms.

A detailed analysis of bond lengths, bond angles, and torsion angles is crucial for a complete understanding of the molecular geometry of this compound complexes. This data, obtained from the refinement of the crystal structure, provides quantitative information about the bonding within the molecule.

As a representative example of the type of data obtained for related oxime complexes, the following table presents selected bond lengths and angles for a nickel(II) complex with a Schiff base ligand derived from an aliphatic diamine. While not an this compound complex, it illustrates the precision of the data obtained from crystallographic studies.

| Bond/Angle | Value |

|---|---|

| Ni-O1 | 1.845(2) |

| Ni-N1 | 1.855(3) |

| O1-C1 | 1.301(4) |

| N1-C7 | 1.292(4) |

| O1-Ni-N2 | 175.8(1) |

| O1-Ni-N1 | 95.5(1) |

| N1-Ni-O2 | 175.8(1) |

| C7-N1-Ni | 125.8(2) |

This data is for a representative Ni(II) Schiff base complex and is intended to be illustrative of the type of information obtained from single crystal X-ray diffraction.

In this compound complexes, particular attention would be paid to the M-N bond lengths (where M is the metal), the N-O bond lengths of the oxime groups, and the C-N-O bond angles, as these parameters are indicative of the nature of the metal-ligand and intra-ligand bonding.

The coordination geometry around a central metal ion in a complex is a key determinant of its properties. Single crystal X-ray diffraction provides unambiguous confirmation of these geometries. For transition metal complexes of this compound, various coordination geometries are possible, depending on the metal ion, its oxidation state, and the stoichiometry of the complex.

In the case of the copper(II) quinoxaline-bridged polymers derived from acetylacetone dioxime, the Cu(II) ions exhibit a square pyramidal geometry. bohrium.com Each copper atom is coordinated to four oxygen atoms from the carboxylate ligands in the basal plane and a nitrogen atom from the quinoxaline bridge in the apical position. bohrium.com

For other potential this compound complexes, common coordination geometries such as octahedral, tetrahedral, and square planar would be anticipated. For instance, a 1:2 complex of a divalent metal ion with the deprotonated this compound ligand, [M(aad)₂], could adopt a square planar geometry, which is common for Ni(II) complexes with dioxime ligands.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. Understanding these interactions is crucial for explaining the solid-state properties of the material.

Hydrogen bonds are strong, directional intermolecular interactions that play a significant role in determining the crystal structures of many organic and coordination compounds. In this compound and its complexes, the oxime groups (-NOH) are capable of acting as both hydrogen bond donors (via the OH proton) and acceptors (via the nitrogen and oxygen lone pairs).

In the solid state, it is expected that this compound molecules would form extensive hydrogen bonding networks. These could involve the formation of dimers through O-H···N or O-H···O interactions, or more extended chains and sheets. In metal complexes, the oxime groups may still participate in hydrogen bonding with adjacent complex molecules, solvent molecules of crystallization, or counter-ions.

For example, in the crystal structure of a monoclinic polymorph of 2-amino-5-chlorobenzophenone (B30270) oxime, centrosymmetric dimers are formed through pairs of strong O-H···N hydrogen bonds. Similar hydrogen bonding motifs are anticipated in the crystal structures of this compound and its derivatives.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density is dominated by a particular molecule.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts. The d_norm surface highlights contacts shorter than the van der Waals radii in red, contacts of similar length in white, and longer contacts in blue. This allows for a visual identification of the most significant intermolecular interactions.

Vii. Electrochemical Studies

Cyclic Voltammetry (CV) and Redox Properties

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of chemical species. In the context of acetonylacetone dioxime complexes, it helps in determining the formal redox potentials, understanding the stability of different oxidation states, and investigating the kinetics of electron transfer processes.

The redox potentials of metal complexes are highly influenced by the nature of the ligand, the central metal ion, and the coordination geometry. bris.ac.uk For complexes of vic-dioximes, which are structurally analogous to this compound, electrochemical studies have shown that they undergo metal-centered redox processes.

In a study of novel vic-dioxime ligands and their mononuclear complexes with Co(II), Cu(II), and Ni(II), all the metal complexes displayed quasi-reversible one-electron redox processes. ege.edu.tr This suggests that the metal center can be reversibly oxidized or reduced, a key property for catalytic applications. The reversibility of a redox couple is often assessed by the peak separation (ΔEp) between the anodic and cathodic peaks in a cyclic voltammogram, with a theoretical value of 59/n mV (where n is the number of electrons transferred) for a reversible process.

For instance, the electrochemical behavior of copper complexes with tetradentate thioether-oxime ligands revealed quasi-reversible or irreversible reductions, indicating that the mixed donor environment tends to stabilize the Cu(II) state. researchgate.net The redox potential can be "tuned" by modifying the ligand structure; for example, different substituents on the ligand can alter the electron density at the metal center and thus shift the redox potential. bris.ac.uk

Table 1: Illustrative Redox Potentials of Related Metal-Dioxime Complexes

| Complex Type | Redox Couple | Potential (V vs. ref) | Reversibility | Source |

| Ni(II)-vic-dioxime | Ni(II)/Ni(I) | Varies | Quasi-reversible | ege.edu.tr |

| Cu(II)-vic-dioxime | Cu(II)/Cu(I) | Varies | Quasi-reversible | ege.edu.tr |

| Co(II)-vic-dioxime | Co(II)/Co(I) | Varies | Quasi-reversible | ege.edu.tr |

| Fe(III)-N₂O₂ Schiff Base | Fe(III)/Fe(II) | Varies | Reversible | mdpi.com |

| Fe(II)-N₂O₂ Schiff Base | Fe(II)/Fe(I) | Varies | Reversible | mdpi.com |

Note: The exact potential values are dependent on the specific ligand structure, solvent, and reference electrode used.

The oxidation and reduction of dioxime complexes can be either metal-centered or ligand-centered. In many cases, the initial redox processes involve the metal ion. For example, Fe(III) complexes with N₂O₂ Schiff base ligands undergo two stepwise metal-centered reductions, corresponding to the Fe(III)/Fe(II) and Fe(II)/Fe(I) couples. mdpi.com The potentials for these reductions are influenced by the electronic properties of the dioxime ligand. mdpi.com

In some vic-dioxime complexes, in addition to the metal-centered redox processes, irreversible redox waves attributed to the ligand have also been observed. ege.edu.tr This indicates that the dioxime ligand itself can participate in the redox chemistry, which can be relevant for designing redox-active ligands that can store and transfer electrons in catalytic cycles. beilstein-journals.org

Estimation of Frontier Orbital Energies (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical descriptors that help in understanding the electronic properties and reactivity of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is related to the molecule's chemical reactivity and kinetic stability.

Electrochemical data can be used to estimate the HOMO and LUMO energy levels. The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential is related to the energy gained when an electron is added to the LUMO.

For a series of iron complexes with tetradentate N₂O₂ Schiff base ligands, a correlation was found between the Fe(II)/Fe(I) redox potentials and the energy of the metal-to-ligand charge transfer (MLCT) absorption of the Fe(I) species, which is related to the HOMO-LUMO gap. mdpi.com Similarly, for 2,1,3-benzoselenadiazole-based copolymers, cyclic voltammetry was used to estimate LUMO levels in the range of -3.08 to -2.91 eV and HOMO levels from -5.56 to -5.12 eV. scielo.org.mx

Table 2: Estimated Frontier Orbital Energies from Electrochemical Data for Related Systems

| System | HOMO Energy (eV) | LUMO Energy (eV) | Electrochemical Band Gap (eV) | Source |

| 2,1,3-Benzoselenadiazole Copolymer 1 | -5.12 | -2.91 | 2.21 | scielo.org.mx |

| 2,1,3-Benzoselenadiazole Copolymer 2 | -5.56 | -3.08 | 2.48 | scielo.org.mx |

| Tetrahydroacridine Derivative | -5.78 | -2.92 | 2.86 | ias.ac.in |

Note: These values are estimations based on electrochemical measurements and can vary with the computational method and experimental conditions.

Electron Transfer Mechanisms

The mechanism of electron transfer in redox reactions of transition metal complexes can be broadly classified into inner-sphere and outer-sphere mechanisms. libretexts.org

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred between the oxidant and the reductant without any chemical bond being made or broken. The coordination spheres of the metal complexes remain intact. The rate of this process is influenced by the distance between the redox centers and the reorganization energy required for the geometric and solvation changes upon electron transfer.

Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged intermediate between the two metal centers, with a ligand from one complex acting as a bridge for the electron to travel through. libretexts.org This is common when one of the reactants has a ligand capable of bridging, such as halides or pseudohalides.

For many simple redox reactions of dioxime complexes in solution, where the ligand is tightly bound to the metal center, an outer-sphere mechanism is often assumed. However, in cases where ligand dissociation or association is possible, or in reactions with other substrates, an inner-sphere mechanism could be operative. The study of Ni(II) complexes with N₂S₂ and N₆ ligands showed different electrochemical behaviors, with one complex exhibiting two consecutive one-electron transfers and the other showing a one-electron transfer followed by a chemical reaction (an EC mechanism), suggesting a more complex electron transfer pathway involving changes in the coordination sphere. scielo.org.mx The nature of the electron transfer can be elucidated by detailed kinetic studies and by observing the effect of changing the scan rate in cyclic voltammetry. researchgate.net

Viii. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT/TDDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are at the forefront of computational chemistry. These methods are employed to model the electronic structure of molecules with a favorable balance of accuracy and computational cost.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For acetonylacetone dioxime, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable structure on the potential energy surface. DFT methods are widely used for this purpose, providing a reliable prediction of the three-dimensional arrangement of atoms in the molecule. The optimized geometry is crucial as it forms the basis for all subsequent property calculations.

A hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation, is presented below. Please note that these are representative values and the actual parameters would depend on the specific level of theory and basis set used in the calculation.

| Parameter | Value |

| C-C bond length (backbone) | ~1.54 Å |

| C=N bond length | ~1.28 Å |

| N-O bond length | ~1.41 Å |

| C-H bond length | ~1.09 Å |

| O-H bond length | ~0.96 Å |

| C-C-C bond angle | ~112° |

| C-C=N bond angle | ~118° |

| C=N-O bond angle | ~112° |

| N-O-H bond angle | ~105° |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the theoretical model.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. This helps in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the stretching and bending of C=N, N-O, and O-H bonds.